1-Methyl-1,4-dihydroquinoline-3-carboxamide
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Overview
Description
1-Methyl-1,4-dihydroquinoline-3-carboxamide is a derivative of quinoline, a nitrogen-containing bicyclic compound. Quinoline derivatives are widely recognized for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1,4-dihydroquinoline-3-carboxamide typically involves the reaction of 1-methyl-1,4-dihydroquinoline-3-carboxylate with an amine. This process can be challenging due to the loss of acidity and reactivity at the 3-carboxylate end when the quinoline ring nitrogen is substituted . efficient methodologies have been developed to overcome these challenges, resulting in high yields of the desired product .
Industrial Production Methods: Industrial production of this compound may involve scalable and efficient synthetic methodologies that ensure high purity and yield. These methods often include multi-step reactions, one-pot syntheses, and metal-catalyzed reactions to achieve targeted modifications on the quinoline nucleus .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Introduction of various functional groups at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and nucleophiles.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
1-Methyl-1,4-dihydroquinoline-3-carboxamide has been explored for its potential in various scientific research applications, including:
Chemistry: As a building block for the synthesis of complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Industry: Used in the development of dyes, catalysts, and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit tyrosine kinases or modulate cannabinoid receptors, leading to anti-proliferative and anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
- 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives
- 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide
- 2-oxo-1,2-dihydroquinoline-3-carboxamide derivatives
Uniqueness: 1-Methyl-1,4-dihydroquinoline-3-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methyl group at the N-1 position and the carboxamide group at the C-3 position contribute to its distinct reactivity and potential therapeutic applications .
Properties
CAS No. |
20224-92-4 |
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Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-methyl-4H-quinoline-3-carboxamide |
InChI |
InChI=1S/C11H12N2O/c1-13-7-9(11(12)14)6-8-4-2-3-5-10(8)13/h2-5,7H,6H2,1H3,(H2,12,14) |
InChI Key |
WPUGNHCIRHJWBB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(CC2=CC=CC=C21)C(=O)N |
Origin of Product |
United States |
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